![molecular formula C22H19FN6O2S B2771688 4-fluoro-N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 897758-65-5](/img/structure/B2771688.png)
4-fluoro-N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
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Overview
Description
The compound “4-fluoro-N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It includes a benzamide group, a phenylamino group, a triazolo[4,3-b]pyridazine ring, and a thioether linkage .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of the triazolo[4,3-b]pyridazine ring and the phenylamino group could potentially have interesting effects on the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. Without specific experimental data, it’s difficult to provide a detailed analysis .Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
Microwave-assisted synthesis techniques have been developed to create hybrid molecules incorporating various pharmacophoric features with potential antimicrobial, antilipase, and antiurease activities. Such methodologies offer efficient routes to synthesize compounds with enhanced biological activities, including those related to the mentioned compound (Başoğlu et al., 2013).
Antiproliferative Activities
Compounds structurally related to the mentioned molecule have been investigated for their antiproliferative activities. For example, derivatives have shown potential in inhibiting the proliferation of endothelial and tumor cells, highlighting their potential in cancer research (Ilić et al., 2011).
Antibacterial Agents
The synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones based on structurally related compounds has demonstrated significant antibacterial activity, offering pathways for developing new antimicrobial agents (Solankee & Patel, 2004).
Anti-Mycobacterial Activity
Synthetic efforts have yielded fluorobenzothiazole-incorporated imidazolines with notable anti-mycobacterial activity, particularly against tuberculosis, indicating the potential for developing novel therapeutics against bacterial infections (Sathe et al., 2010).
Thiazole-aminopiperidine Hybrid Analogs
The design and synthesis of thiazole-aminopiperidine hybrid analogs have led to the discovery of potent Mycobacterium tuberculosis GyrB inhibitors, demonstrating a promising approach for tackling drug-resistant bacterial strains (Jeankumar et al., 2013).
Antiviral and Anticancer Activities
Fluorine-substituted 1,2,4-triazinones have been synthesized with significant anti-HIV-1 and CDK2 inhibitory activities, suggesting their utility in developing treatments for HIV and cancer. This highlights the potential of fluorine incorporation in enhancing biological activity and therapeutic efficacy (Makki et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-[6-(2-anilino-2-oxoethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O2S/c23-16-8-6-15(7-9-16)22(31)24-13-12-19-27-26-18-10-11-21(28-29(18)19)32-14-20(30)25-17-4-2-1-3-5-17/h1-11H,12-14H2,(H,24,31)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKARRLQWHHTVBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide |
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